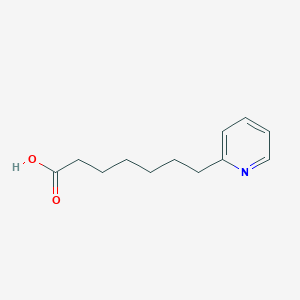

7-(2-Pyridyl)heptanoic acid

Description

7-(2-Pyridyl)heptanoic acid is a heptanoic acid derivative featuring a pyridine ring substituted at the 2-position of its heptanoic acid backbone. These analogs are often investigated for their roles in medicinal chemistry, enzyme inhibition, and as intermediates in organic synthesis.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

7-pyridin-2-ylheptanoic acid |

InChI |

InChI=1S/C12H17NO2/c14-12(15)9-4-2-1-3-7-11-8-5-6-10-13-11/h5-6,8,10H,1-4,7,9H2,(H,14,15) |

InChI Key |

WKAQPVDCUBEQOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of 7-(2-Pyridyl)heptanoic acid, their substituents, biological activities, and applications:

Key Structural and Functional Insights

Pyridyl vs. Phenyl Substituents: Pyridyl-substituted heptanoic acids (e.g., 3-pyridinyl in ) exhibit enhanced solubility and metal-binding capacity compared to purely aliphatic or phenyl-substituted analogs (e.g., 7-(o-pentylphenyl)-heptanoic acid in ).

Cyclic Moieties :

- Cyclopropane/cyclopropene-containing analogs (e.g., malvalic acid and adiantic acid ) demonstrate unique bioactivity, such as anti-enzyme (PTP1B) or lipid-stabilizing properties. Their strained rings increase reactivity and membrane interaction.

- Furan-containing analogs (e.g., 7D5 ) are critical in food science for oxidative stability but lack the pharmacological targeting seen in pyridyl derivatives.

Synthetic Applications: Triazolyl-phenyl derivatives (e.g., ) are synthesized via click chemistry for HDAC inhibition, highlighting the role of heptanoic acid as a flexible linker in drug design. Cyclopentenyl derivatives (e.g., 7-(2,5-dioxocyclopentyl)heptanoic acid ) serve as prostaglandin precursors, emphasizing their utility in large-scale pharmaceutical synthesis.

Q & A

Q. Advanced

- Byproduct Control : Monitor for unreacted pyridine derivatives via TLC (silica gel, ethyl acetate/hexane 3:7).

- Chelation Traps : Add EDTA to sequester metal ions that catalyze side reactions.

- Recrystallization : Use ethanol/water mixtures (70:30) to remove hydrophilic impurities .

How does the pyridyl substituent influence the compound’s reactivity in derivatization reactions?

Advanced

The electron-withdrawing pyridyl group enhances electrophilicity at the carboxylic acid, facilitating amide bond formation. However, steric hindrance from the aromatic ring may reduce reactivity with bulky nucleophiles. Computational docking (e.g., AutoDock Vina) can predict binding affinities for targeted derivatization .

What stability protocols are critical for long-term storage of this compound?

Q. Basic

- Store under argon at -20°C in amber vials to prevent photodegradation.

- Avoid exposure to oxidizing agents; add stabilizers like BHT (0.01% w/w) for solutions .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Which analytical techniques are essential for detecting trace impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Identify low-abundance impurities (e.g., heptanoic acid byproducts) with MRM transitions.

- X-ray Crystallography : Resolve stereochemical anomalies in crystalline forms .

- ICP-OES : Detect metal contaminants (e.g., Cu, Fe) from catalyst residues .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced

Structural Analog Synthesis : Modify the heptanoic chain length or pyridyl position (e.g., 3-pyridyl vs. 2-pyridyl) .

In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) using cancer cell lines (e.g., HeLa).

QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity data .

What spectroscopic benchmarks are used to validate this compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.